molecular formula C7H6BrN3 B13934430 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine CAS No. 2227205-80-1

3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Cat. No.: B13934430
CAS No.: 2227205-80-1
M. Wt: 212.05 g/mol
InChI Key: WCZZLLLKJVDSDG-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-amine is a brominated 7-azaindole derivative with the molecular formula C7H6BrN3 . This compound serves as a versatile and valuable chemical building block in pharmaceutical research and medicinal chemistry, particularly in the discovery and development of kinase inhibitors . The scaffold is a key intermediate for synthesizing biologically active molecules and is frequently employed in structure-activity relationship (SAR) studies . Its structure features both a bromo substituent and an amine functional group, which provide distinct handles for further chemical modification via cross-coupling reactions and other derivatization techniques, enabling the design of novel therapeutic agents . The 1H-pyrrolo[2,3-c]pyridine core is a privileged structure in drug discovery due to its ability to act as a hinge-binding motif, forming critical hydrogen bond interactions with enzyme targets, which is crucial for developing potent inhibitors . This specific compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2227205-80-1

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

InChI

InChI=1S/C7H6BrN3/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H,(H2,9,11)

InChI Key

WCZZLLLKJVDSDG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC2=CN=C1N)Br

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The preparation of 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine generally involves multi-step synthetic routes starting from pyrrolo[2,3-c]pyridine or related azaindole derivatives. The key steps include:

Bromination Strategies

Bromination is typically achieved using bromine sources such as elemental bromine (Br2), N-bromosuccinimide (NBS), or other brominating agents in organic solvents like chloroform, dichloromethane, or tetrahydrofuran (THF). Conditions are usually mild, ranging from 0 °C to room temperature, with reaction times from 10 minutes up to several hours.

  • Example procedure: Bromination of pyrrolo[2,3-c]pyridine derivatives with bromine in chloroform at 0 °C to room temperature for 10-60 minutes affords 3-bromo derivatives with high regioselectivity.

  • Alternative bromination: Using NBS with a base such as triethylamine in dichloromethane or THF at room temperature for 1-16 hours also yields 3-bromo derivatives efficiently.

Introduction of the Amino Group at the 5-Position

The amino substituent at the 5-position can be introduced by:

  • Nucleophilic substitution of a suitable leaving group (e.g., halogen or tosylate) at the 5-position with ammonia or amine sources.

  • Reduction of nitro precursors : Nitration at the 5-position followed by catalytic or chemical reduction to the corresponding amine.

  • Direct amination via cross-coupling with amine nucleophiles under palladium catalysis.

Cross-Coupling and Functionalization

The 3-bromo substituent allows further functionalization through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling:

  • Suzuki coupling: 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine can be coupled with aryl or heteroaryl boronic acids using Pd catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene/ethanol at elevated temperatures (~80–105 °C).

  • Optimization: Use of bulky ligands (e.g., XPhos), microwave-assisted heating, and pre-activation of boronic acids can improve yields and reduce side reactions.

Representative Synthetic Route from Literature

A typical synthetic sequence reported is:

Step Reaction Conditions Notes
1 Starting from pyrrolo[2,3-c]pyridine core Commercially available or synthesized Base structure
2 Bromination at 3-position Br2 or NBS, CHCl3 or DCM, 0 °C to RT, 10 min to 1 h Regioselective bromination
3 Introduction of amino group at 5-position Nitration followed by reduction, or nucleophilic substitution with NH3 Amination step
4 Purification Crystallization or chromatography To obtain pure compound

This route is supported by patent WO2006063167 and scientific reports on related azaindole derivatives.

Reaction Conditions and Reagents Summary

Reaction Step Reagents Solvent Temperature Time Comments
Bromination Br2 or NBS + base (e.g., Et3N) CHCl3, DCM, or THF 0 °C to RT 10 min to 16 h Mild conditions, regioselective
Amination (nucleophilic substitution) NH3 or amine source Polar solvent (e.g., MeOH) RT to reflux Several hours Can require protection/deprotection steps
Suzuki Coupling Aryl boronic acid, Pd catalyst, base (K2CO3) Toluene/EtOH or dioxane/water 80–105 °C 1–16 h Catalyst loading and ligand choice critical
Reduction (if nitro precursor) Pd/C + H2 or chemical reductants Ethanol or suitable solvent RT to reflux Hours Conversion of nitro to amino

Analytical and Purification Techniques

  • Structural confirmation is typically done by NMR spectroscopy (e.g., ^1H NMR signals for NH at δ ~12.9 ppm in DMSO-d6), mass spectrometry, and elemental analysis.

  • Purity assessment involves chromatographic techniques such as silica gel flash chromatography using solvent gradients (heptane/ethyl acetate) and LC-MS to detect impurities, including dehalogenated byproducts.

  • Crystallization from appropriate solvents is used for final purification.

Challenges and Optimization

  • Regioselectivity: Careful control of bromination and nitration conditions is necessary to avoid substitution at undesired positions or N-oxide formation.

  • Yield optimization: Steric hindrance at the 3-position can reduce cross-coupling yields; use of bulky ligands and microwave heating improves reaction efficiency.

  • Stability: The NH proton is sensitive to deprotonation under basic conditions; protection strategies (e.g., tosylation) stabilize the compound during synthesis.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct Bromination Br2 or NBS, base 0 °C to RT, 10 min–1 h Simple, regioselective Requires careful control to avoid overbromination
Amination via Nucleophilic Substitution NH3 or amine Polar solvents, RT to reflux Direct introduction of amino group May require protection steps
Nitration + Reduction HNO3 (nitration), Pd/C + H2 (reduction) Low temp nitration, catalytic hydrogenation High regioselectivity Multi-step, handling of nitro intermediates
Suzuki Coupling Aryl boronic acid, Pd catalyst, base 80–105 °C, 1–16 h Versatile functionalization Sensitive to sterics, catalyst optimization needed

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

    Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

    Chemical Biology: It serves as a probe for investigating the function of biological molecules and pathways.

    Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes .

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in inhibition or activation of specific biological pathways, depending on the context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-amine Pyrrolo[2,3-c]pyridine Br (C3), NH₂ (C5) 220.05 Kinase inhibitor intermediate
1H-Pyrrolo[2,3-c]pyridin-5-amine Pyrrolo[2,3-c]pyridine NH₂ (C5) 133.15 Cryptolepine analogue precursor
5-Bromo-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Br (C5) 197.03 Cross-coupling substrate
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine Pyrazolo[3,4-b]pyridine Br (C3), NH₂ (C5) 213.03 Antiviral/anticancer scaffold
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol Pyrrolo[2,3-c]pyridine CH₂OH (C2) 148.16 Solubility-enhancing derivative

Key Differences and Implications

Core Structure Variations: Pyrrolo[2,3-c]pyridine (target compound) vs. Pyrrolo[2,3-b]pyridine: The fusion position of the pyrrole and pyridine rings ([2,3-c] vs. [2,3-b]) alters the electronic distribution and steric accessibility. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 74420-15-8) has bromine at position 5, making it less reactive in C3-selective coupling compared to the target compound .

Substituent Effects :

  • Bromine vs. Methyl : Bromine’s electron-withdrawing nature deactivates the ring toward electrophilic substitution but enhances oxidative stability. In contrast, methyl-substituted analogues (e.g., 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine) exhibit improved metabolic stability due to reduced oxidative degradation .
  • Amine Position : The NH₂ group at C5 in the target compound enables hydrogen bonding in kinase active sites, similar to cryptolepine derivatives used in antimalarial research .

Synthetic Utility: The target compound’s bromine at C3 allows for regioselective functionalization via palladium-catalyzed cross-coupling, as demonstrated in the synthesis of 5-(3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine (Compound 15, ). Non-brominated analogues (e.g., 1H-pyrrolo[2,3-c]pyridin-5-amine) require harsher conditions for functionalization, limiting their versatility .

Biological Activity :

  • Brominated pyrrolopyridines show enhanced selectivity in kinase inhibition. For example, compound 15 () inhibits c-KIT mutants with IC₅₀ values <100 nM, attributed to the bromine’s steric and electronic effects .
  • Pyrazolo[3,4-b]pyridines () exhibit antiviral activity, but their reduced lipophilicity compared to brominated pyrrolopyridines limits blood-brain barrier penetration .

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